molecular formula C13H17N B14119255 N-(Cyclohex-2-en-1-yl)-3-methylaniline

N-(Cyclohex-2-en-1-yl)-3-methylaniline

Cat. No.: B14119255
M. Wt: 187.28 g/mol
InChI Key: NSZRRWNLXATKNH-UHFFFAOYSA-N
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Description

N-(Cyclohex-2-en-1-yl)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound features a cyclohexene ring attached to an aniline moiety, with a methyl group positioned on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-2-en-1-yl)-3-methylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with 3-bromocyclohexene. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-2-en-1-yl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the cyclohexene ring.

    Substitution: Electrophilic substitution reactions can occur on the aniline ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(Cyclohex-2-en-1-yl)-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyclohex-2-en-1-yl)-3-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclohex-2-en-1-yl)-3-methylaniline is unique due to the presence of both the cyclohexene ring and the methyl group on the aniline ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-3-methylaniline

InChI

InChI=1S/C13H17N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h3,5-7,9-10,12,14H,2,4,8H2,1H3

InChI Key

NSZRRWNLXATKNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2CCCC=C2

Origin of Product

United States

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